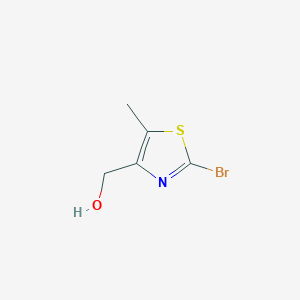

(2-Bromo-5-methylthiazol-4-yl)methanol

Description

Significance of Thiazole (B1198619) Scaffolds in Contemporary Chemical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.govresearchgate.net This structural motif is present in a wide array of natural products, including vitamin B1 (thiamine), and is a key component in numerous synthetic compounds with profound biological activities. nih.gov The versatility of the thiazole nucleus is underscored by its presence in various FDA-approved drugs, where it contributes to a spectrum of therapeutic effects. nih.gov

Thiazole derivatives are recognized for an extensive range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal properties. globalresearchonline.netnih.gov For instance, drugs like the antiretroviral agent Ritonavir and the antifungal Abafungin incorporate a thiazole core. nih.gov The thiazole scaffold's ability to engage in various biological interactions has made it a "privileged structure" in drug discovery, consistently yielding compounds with potent therapeutic potential. globalresearchonline.net Researchers continuously explore the synthesis of new thiazole derivatives to develop novel therapeutic agents against a multitude of diseases. nih.govresearchgate.net

Role of (2-Bromo-5-methylthiazol-4-yl)methanol as a Versatile Synthetic Building Block

This compound, by its very structure, is poised to be a versatile building block in organic synthesis. The presence of a bromine atom, a hydroxyl group, and a methyl group on the thiazole core provides multiple reactive sites for chemical modification.

The bromine atom on the thiazole ring is a particularly useful functional handle. Brominated heterocycles are common precursors in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules. For example, the bromine at the 2-position of a thiazole ring can be readily displaced or coupled with other organic fragments.

The hydroxymethyl group (-CH2OH) at the 4-position offers another site for chemical transformation. This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or amide bond formations. Alternatively, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution, or it can be used in esterification or etherification reactions.

While direct synthetic applications of this compound are not extensively documented in scientific literature, the utility of its isomers is well-established, providing insight into its potential roles. For instance, the related compound (2-Bromothiazol-4-yl)methanol is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com It serves as a precursor for developing anti-inflammatory and antimicrobial agents. chemimpex.com Similarly, synthetic routes for (2-Bromo-4-methylthiazol-5-yl)methanol are available, starting from precursors like ETHYL 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE. chemicalbook.com The synthesis of various substituted thiazoles often proceeds through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.com

The general reactivity of brominated thiazoles and the presence of the hydroxymethyl group suggest that this compound is a valuable intermediate for creating diverse libraries of thiazole-containing compounds for biological screening.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of compounds mentioned in this article.

Properties of this compound and Its Isomer

| Property | This compound | (2-Bromo-4-methylthiazol-5-yl)methanol |

| CAS Number | 1187836-86-7 | 933782-03-7 biosynth.com |

| Molecular Formula | C₅H₆BrNOS | C₅H₆BrNOS sigmaaldrich.com |

| Molecular Weight | 208.08 g/mol | 208.08 g/mol biosynth.com |

| Appearance | White powder chemimpex.com | Solid sigmaaldrich.com |

| SMILES String | CC1=C(C=N/C(Br)=S/1)CO | Cc1nc(Br)sc1CO sigmaaldrich.com |

| InChI Key | Not available | XLVPVZKGRKXLIA-UHFFFAOYSA-N sigmaaldrich.com |

An exploration of the synthetic pathways leading to this compound and its related thiazole analogs reveals a variety of established and innovative chemical strategies. The construction and functionalization of the thiazole ring are central to the synthesis of this and many other biologically significant molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMFHTSXMPGVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 Bromo 5 Methylthiazol 4 Yl Methanol

Reactions Involving the Bromine Substituent

The bromine atom at the C2 position of the thiazole (B1198619) ring is susceptible to a variety of transformations common for aryl halides, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and the formation of organometallic intermediates.

Nucleophilic Substitution Reactions

The C2-bromo substituent on the thiazole ring can be displaced by various nucleophiles. This type of reaction, often a nucleophilic aromatic substitution (SNAr), is a fundamental pathway for introducing new functional groups onto the heterocyclic core. The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the thiazole ring nitrogen.

An example of such a transformation is seen with the closely related compound, 2-bromo-5-methylthiazole-4-carboxylic acid. In a documented synthesis, this acid reacts with (R)-3-fluoropyrrolidine in the presence of a base like N,N-diisopropylethylamine (DIEA) to displace the bromide and form the corresponding 2-(3-fluoropyrrolidin-1-yl) derivative. guidechem.com This reaction proceeds by heating the components in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). guidechem.com A similar reactivity is expected for (2-Bromo-5-methylthiazol-4-yl)methanol, where various nitrogen, oxygen, or sulfur nucleophiles could replace the bromine atom under suitable conditions.

Table 1: Representative Nucleophilic Substitution Reaction

| Reactant | Nucleophile | Reagents | Product (Inferred) |

|---|

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C2-bromo substituent of this compound serves as an excellent handle for such transformations. wikipedia.orgrug.nl

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to form biaryl structures or to attach alkyl or vinyl groups to an aromatic ring. For this compound, a Suzuki coupling would involve reacting it with a suitable boronic acid to replace the bromine atom with the organic moiety from the boron reagent. Typical conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or sodium ethoxide in a solvent system like toluene (B28343) or aqueous dioxane. nih.govmdpi.com

Table 2: Typical Suzuki Coupling Reaction Conditions

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | (2-Aryl-5-methylthiazol-4-yl)methanol |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine). libretexts.orgnih.gov Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 2-alkynyl-5-methylthiazole derivative. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Typical Sonogashira Coupling Reaction Conditions

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | (5-Methyl-2-(phenylethynyl)thiazol-4-yl)methanol |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species and requires a base. organic-chemistry.orgthieme-connect.de this compound could be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl substituent at the C2 position of the thiazole ring. The reaction typically affords the E-isomer of the product with high selectivity. organic-chemistry.orgthieme-connect.de

Table 4: Typical Heck Reaction Conditions

| Coupling Partner | Catalyst | Base | Solvent | Product (E-isomer) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-(5-Methyl-2-styrylthiazol-4-yl)methanol |

Formation of Organometallic Intermediates and Subsequent Transformations

The formation of organometallic reagents, such as Grignard or organolithium species, via metal-halogen exchange is a common strategy for activating aryl halides for reaction with electrophiles. However, the presence of the acidic proton on the hydroxymethyl group in this compound complicates this approach. Strongly basic reagents like Grignard reagents or n-butyllithium would preferentially act as a base, deprotonating the alcohol to form an alkoxide rather than undergoing the desired metal-halogen exchange at the C2-bromo position.

To circumvent this issue, a protection strategy would be necessary. The hydroxymethyl group could be protected with a suitable group that is stable to organometallic reagents, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. After protection, metal-halogen exchange could be performed, followed by reaction with an electrophile (e.g., CO₂, aldehydes, ketones). A final deprotection step would then reveal the desired product.

Reactions Involving the Hydroxymethyl Group

The primary alcohol functionality of this compound allows for a range of classical alcohol transformations, including oxidation, esterification, and etherification.

Oxidation Reactions to Carbonyl Functionalities (Aldehydes, Carboxylic Acids)

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly used for this transformation. This would yield (2-bromo-5-methylthiazole-4-carbaldehyde).

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), or a catalytic amount of TEMPO with a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.org This reaction produces 2-bromo-5-methylthiazole-4-carboxylic acid, a known compound that serves as an intermediate in the synthesis of more complex molecules. guidechem.com

Table 5: Oxidation Reactions of the Hydroxymethyl Group

| Desired Product | Oxidizing Agent | Solvent |

|---|---|---|

| 2-Bromo-5-methylthiazole-4-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |

| 2-Bromo-5-methylthiazole-4-carboxylic acid | Potassium permanganate (KMnO₄) | Acetone/H₂O |

Esterification and Etherification Reactions

Esterification: The hydroxymethyl group can be readily converted into an ester through reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride. Fischer esterification typically requires an acid catalyst and heat, while reactions with more reactive acyl chlorides or anhydrides can often be performed at room temperature, sometimes with the addition of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. For example, reaction with acetyl chloride would yield (2-bromo-5-methylthiazol-4-yl)methyl acetate (B1210297).

Etherification: Ethers can be formed from the hydroxymethyl group, most commonly via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). This would result in the formation of a 4-(alkoxymethyl)-2-bromo-5-methylthiazole.

Table 6: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | (2-Bromo-5-methylthiazol-4-yl)methyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine | (2-Bromo-5-methylthiazol-4-yl)methyl benzoate (B1203000) |

| Etherification | 1. NaH 2. Methyl Iodide | - | 2-Bromo-4-(methoxymethyl)-5-methylthiazole |

Conversion of the Hydroxymethyl Group to Other Functional Moieties (e.g., Halides, Amines)

The primary alcohol functionality of this compound is a versatile handle for the introduction of various other functional groups. Standard organic transformations can be employed to convert the hydroxymethyl group into halides and amines, thereby expanding the synthetic utility of this scaffold.

Conversion to Halides: The transformation of the hydroxymethyl group to a halomethyl group can be achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloromethyl and bromomethyl derivatives. These reactions typically proceed via an Sₙ2 mechanism, especially for primary alcohols, ensuring a clean conversion with inversion of configuration if the carbon were chiral.

| Reagent | Product | Reaction Type |

| Thionyl Chloride (SOCl₂) | (2-Bromo-5-methylthiazol-4-yl)methyl chloride | Nucleophilic Substitution |

| Phosphorus Tribromide (PBr₃) | (2-Bromo-5-methylthiazol-4-yl)methyl bromide | Nucleophilic Substitution |

Conversion to Amines: The synthesis of the corresponding aminomethyl derivative, (2-Bromo-5-methylthiazol-4-yl)methanamine, can be accomplished through a two-step process. First, the hydroxymethyl group is converted to a better leaving group, typically a halide as described above. Subsequent reaction with ammonia (B1221849) or a primary amine source then proceeds via nucleophilic substitution to furnish the desired amine.

| Starting Material | Reagent(s) | Product | Reaction Sequence |

| (2-Bromo-5-methylthiazol-4-yl)methyl halide | Ammonia (NH₃) | (2-Bromo-5-methylthiazol-4-yl)methanamine | Nucleophilic Substitution |

Reactivity of the Thiazole Heterocyclic Ring System

The thiazole ring in this compound exhibits a rich and complex reactivity profile, influenced by the presence of the bromine atom, the methyl group, and the hydroxymethyl substituent.

Electrophilic Aromatic Substitution on the Thiazole Core

The thiazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents. The sulfur atom and the methyl group are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The hydroxymethyl group has a modest activating effect. In the case of this compound, the only available position for substitution is C5, which is already occupied by a methyl group. Therefore, electrophilic aromatic substitution on the thiazole ring itself is not a primary reaction pathway for this specific compound. However, related thiazole systems without substitution at the C5 position can undergo electrophilic substitution. For instance, bromination of 4-methylthiazole (B1212942) with bromine in a non-polar solvent yields 2-bromo-4-methylthiazole. cymitquimica.com

Nucleophilic Attack and Ring Transformations

The bromine atom at the C2 position of the thiazole ring is a key site for nucleophilic attack. This reactivity allows for the introduction of a wide array of substituents at this position through nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the thiazole ring facilitates this process. For example, the bromine atom can be displaced by various nucleophiles such as amines, thiols, and alkoxides. In some cases, halogen-metal exchange followed by cross-coupling reactions can also be employed to form new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Furthermore, the thiazole ring itself can undergo transformations under specific conditions. For example, treatment of certain 2-aminothiazoles with strong nucleophiles can lead to displacement of the halide at the 5-position. jocpr.com While not a direct reaction of the title compound, it highlights the potential for nucleophilic substitution on the thiazole ring.

Cascade and Multicomponent Reactions Incorporating this compound

While specific examples of cascade or multicomponent reactions (MCRs) directly employing this compound are not extensively documented in the literature, its structural motifs suggest its potential as a valuable component in such transformations. The aldehyde derivative, 2-bromo-5-methylthiazole-4-carbaldehyde, which can be synthesized from the corresponding alcohol, would be a particularly useful precursor for MCRs.

For instance, thiazole aldehydes can participate in well-known MCRs such as the Hantzsch pyridine synthesis or the Biginelli reaction, leading to the rapid construction of complex heterocyclic scaffolds. The presence of the 2-bromo substituent offers a handle for further diversification of the resulting products through cross-coupling reactions.

A hypothetical multicomponent reaction could involve the condensation of 2-bromo-5-methylthiazole-4-carbaldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a nucleophile (e.g., a thiol or an amine) to generate highly functionalized thiazole derivatives in a single synthetic operation.

| Reaction Type | Potential Reactants | Potential Product Scaffold |

| Hantzsch-type reaction | 2-Bromo-5-methylthiazole-4-carbaldehyde, β-ketoester, ammonia | Dihydropyridine fused to thiazole |

| Biginelli-type reaction | 2-Bromo-5-methylthiazole-4-carbaldehyde, urea, ethyl acetoacetate | Dihydropyrimidinone with thiazole substituent |

Derivatives and Analogs of 2 Bromo 5 Methylthiazol 4 Yl Methanol

Design Principles for Novel Thiazole-Based Derivatives

The design of new molecules based on the thiazole (B1198619) scaffold is often guided by established medicinal chemistry principles. Thiazole rings are prevalent in numerous biologically active compounds and approved pharmaceutical agents, valued for their metabolic stability and ability to engage in various intermolecular interactions. researchgate.net Key design strategies for creating novel derivatives from the (2-bromo-5-methylthiazol-4-yl)methanol core include:

Molecular Hybridization: This principle involves combining the thiazole core with other known pharmacophores or bioactive fragments. The goal is to create hybrid molecules that may exhibit synergistic or novel biological activities by interacting with multiple biological targets. nih.gov For instance, linking the thiazole scaffold to other heterocyclic systems like pyrazole, triazole, or thiazolidinedione can generate compounds with unique properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Guided Design: SAR studies provide insights into how specific structural features of a molecule influence its biological activity. chemicalbook.com For thiazoles, key modifications often involve substituting different groups at various positions on the ring to probe interactions with biological targets. The bromine atom at the C2 position and the hydroxymethyl group at the C4 position of the parent compound are prime sites for such modifications.

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's potency, selectivity, or pharmacokinetic profile. For example, the hydroxymethyl group could be replaced with other hydrogen bond donors or acceptors.

Scaffold Hopping and Diversification: The core thiazole structure itself can be used as a starting point, with derivatives designed to present functional groups in different spatial arrangements. This allows for the creation of a diverse library of compounds for screening purposes.

Synthetic Routes to Diverse this compound Analogs

The generation of analogs of this compound can be achieved through various synthetic transformations targeting its key functional groups. A common precursor for this scaffold is ethyl 2-amino-4-methylthiazole-5-carboxylate. researchgate.net While the literature provides a detailed pathway for the isomeric 5-substituted compound, the chemical principles are directly applicable for generating 4-substituted analogs.

A plausible multi-step synthesis to create diverse analogs starting from a related precursor, ethyl 2-bromo-4-methylthiazole-5-carboxylate, is outlined below. This demonstrates how the functional group at the 4-position (in the user's specified compound) can be built and modified.

Table 1: Exemplary Synthetic Route for Thiazole Analogs

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 2-Amino-4-methylthiazole-5-ethylcarboxylate | HBr, NaNO₂ | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Diazotization followed by Sandmeyer-type bromination to install the C2-bromo group. | researchgate.net |

| 2 | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | NaOH, THF | 2-Bromo-4-methylthiazole-5-carboxylic acid | Saponification of the ester to a carboxylic acid, providing a versatile handle for further reactions. | researchgate.net |

| 3 | 2-Bromo-4-methylthiazole-5-carboxylic acid | N,O-Dimethylhydroxylamine hydrochloride, EDC·HCl | 2-Bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide (Weinreb amide) | Formation of a Weinreb amide, which is an excellent precursor for creating ketones. | researchgate.net |

| 4 | Weinreb Amide from Step 3 | Grignard Reagent (e.g., CH₃MgBr) | 1-(2-Bromo-4-methylthiazol-5-yl)ethanone | Addition of an organometallic reagent to form a ketone. Different Grignard reagents can introduce diverse side chains. | researchgate.net |

This sequence highlights how a simple precursor can be elaborated into more complex structures. To obtain the specific parent compound, this compound, a similar route would be followed starting from an appropriate C4-ester, which would be reduced to the primary alcohol, for example using lithium aluminium hydride (LiAlH₄). chemicalbook.com

Strategic Modifications for Enhanced Synthetic Utility

To broaden the range of accessible analogs, the parent compound can undergo strategic modifications that activate it for a wider array of chemical reactions.

Oxidation of the Methanol (B129727) Group: The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid. The resulting 2-bromo-5-methylthiazole-4-carboxylic acid is a highly useful intermediate. guidechem.com This acid can be activated, for example by converting it to an acyl chloride using oxalyl chloride or thionyl chloride. The activated acyl chloride can then readily react with various nucleophiles, such as amines or alcohols, to form a diverse library of amides and esters, respectively. guidechem.com This is a cornerstone of library synthesis in drug discovery.

Halogenation of the Methyl Group: While the parent compound has a methyl group at C5, related structures show that methyl groups on the thiazole ring can be brominated under radical conditions (e.g., using N-bromosuccinimide, NBS) to afford bromomethyl derivatives. nih.gov A hypothetical (2-bromo-4-hydroxymethyl-5-bromomethyl)thiazole could serve as a precursor for introducing further diversity.

Modification of the C2-Bromo Group: The bromine atom at the C2 position is a key site for modification, typically through cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings can be used to introduce new carbon-carbon bonds, linking the thiazole to various aryl, heteroaryl, or alkynyl groups. This functionalization is crucial for exploring SAR.

Structure-Reactivity Relationships in Thiazole Derivatization

The reactivity of the this compound scaffold is governed by the electronic properties of the thiazole ring and its substituents.

Reactivity of Ring Positions: The thiazole ring is an electron-rich heterocycle, but its reactivity is modulated by its substituents. The C2 position is particularly susceptible to nucleophilic substitution, making the displacement of the bromine atom a feasible synthetic strategy. Conversely, electrophilic substitution is also possible, though the directing effects of the existing substituents must be considered.

Influence of the Bromo-Substituent: The bromine atom at C2 significantly influences the ring's reactivity. It acts as a good leaving group in nucleophilic aromatic substitution and is the key functional group for metal-catalyzed cross-coupling reactions. nih.gov However, certain reaction conditions can lead to unexpected transformations. For instance, the use of reducing agents like triethyl phosphite (B83602) in an Arbuzov reaction has been shown to cause reductive debromination at the 5-position of a related thiazole, highlighting the need to carefully select reagents. nih.gov

Table 2: Summary of Structure-Reactivity in Thiazole Derivatization

| Position/Group | Type of Reaction | Common Reagents | Outcome | Reference |

|---|---|---|---|---|

| C2-Bromo | Nucleophilic Substitution / Cross-Coupling | Nucleophiles, Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acids (Suzuki) | C-N, C-O, C-S, or C-C bond formation. | , nih.gov |

| C4-Methanol | Oxidation | PCC, DMP, KMnO₄ | Aldehyde or Carboxylic Acid formation. | guidechem.com |

| C4-Carboxylic Acid | Acylation | Oxalyl chloride, then R-NH₂ or R-OH | Amide or Ester formation. | guidechem.com |

| C5-Methyl | Radical Halogenation | NBS, AIBN | Bromomethyl derivative for further substitution. | nih.gov |

By understanding these design principles, synthetic routes, and reactivity patterns, chemists can effectively utilize this compound and its derivatives to construct a wide array of novel compounds for various applications in science and technology.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The structural backbone of (2-Bromo-5-methylthiazol-4-yl)methanol, a substituted thiazole (B1198619), is a common motif in many biologically active compounds. Its utility extends beyond a simple scaffold, serving as a key precursor for more elaborate heterocyclic structures.

This compound has been successfully employed as a key intermediate in the synthesis of complex fused heterocyclic systems. A notable example is its use in the preparation of imidazo[2,1-b] researchgate.netgoogleapis.comthiadiazole derivatives, which have been investigated as potent inhibitors of Protease-Activated Receptor 4 (PAR4), a target for antiplatelet therapies. google.comgoogle.combeilstein-journals.org

In a patented synthetic route, this compound serves as the foundational thiazole unit. google.comgoogle.com The synthesis begins with the protection or modification of the methanol (B129727) group, for instance, through etherification. This is followed by a coupling reaction at the C2-bromo position with another heterocyclic core. For example, the methanol-derived ether can be coupled with a benzofuran (B130515) moiety, which subsequently undergoes further transformations to build the final fused imidazothiadiazole system. This strategy highlights the compound's role in a modular approach, where the thiazole unit is strategically installed early in the synthetic sequence.

Another key transformation that underscores its role as a precursor is its oxidation to the corresponding aldehyde, 2-bromo-4-methylthiazole-5-carbaldehyde. nih.gov This reaction, typically achieved using reagents like manganese(IV) oxide, converts the stable alcohol into a reactive electrophile. nih.gov The resulting aldehyde is a versatile intermediate for constructing fused rings through condensation and cyclization reactions with various nucleophiles.

The same class of PAR4 inhibitors derived from this compound exemplifies its role in assembling complex, non-fused molecular architectures. google.comgoogle.com The final drug candidates are highly functionalized molecules featuring multiple distinct domains: a central thiazole ring, a fused imidazothiadiazole system, a benzofuran linker, and various substituted aromatic rings.

The synthesis of these inhibitors showcases a sophisticated chemical strategy where this compound is not merely a starting material but a central linchpin. The synthetic pathway involves a sequence of reactions that build complexity around the initial thiazole core. The table below details representative examples of complex PAR4 inhibitors synthesized utilizing this building block, demonstrating the variety of substituents that can be incorporated.

| Example Compound Name | Molecular Formula | Key Structural Features | Reference |

|---|---|---|---|

| tert-Butyl 4-(4-(((6-methoxy-2-(2-methoxyimidazo[2,1-b] researchgate.netgoogleapis.comthiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)benzoate | C30H28N4O6S2 | tert-Butyl benzoate (B1203000) substituent on thiazole; methoxy (B1213986) groups on benzofuran and imidazothiadiazole. | google.com |

| 4-(5-Ethyl-4-(((6-methoxy-2-(2-methoxyimidazo[2,1-b] researchgate.netgoogleapis.comthiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)thiazol-2-yl)-N,N-dimethylbenzamide | C29H28N5O5S2+ | 5-Ethylthiazole core; N,N-dimethylbenzamide substituent. | google.comgoogle.com |

Integration into Macrocyclic and Supramolecular Systems

A comprehensive review of current scientific and patent literature does not indicate specific examples of this compound being integrated into macrocyclic or supramolecular systems. While its bifunctional nature makes it a plausible candidate for such applications—for instance, in the synthesis of thiazole-containing macrocycles or as a ligand in metal-organic frameworks—published research to date has not explored these avenues. The focus has remained on its application in the synthesis of complex, but not macrocyclic, biologically active molecules.

Strategic Utility in Retrosynthetic Analysis for Target Compound Synthesis

The strategic value of this compound in retrosynthesis lies in its identity as a robust and versatile synthon for a substituted thiazole-4-methanol unit. Its bifunctionality allows for a convergent and modular approach to complex target molecules.

In a retrosynthetic analysis of the PAR4 inhibitors previously discussed, this compound emerges as a logical and key starting material. The disconnection strategy would be as follows:

Final Target Molecule: A complex PAR4 inhibitor containing a thiazole linked to a benzofuran and other aromatic systems.

Key Disconnection 1 (C-C bond): A Suzuki or Stille coupling disconnection at the C2 position of the thiazole ring separates the thiazole unit from the appended aromatic or heteroaromatic group (e.g., a substituted phenyl ring). This step identifies the need for a 2-bromothiazole (B21250) precursor.

Key Disconnection 2 (Ether Linkage): A Williamson ether synthesis disconnection at the oxygen atom linked to the thiazole's C4-methyl position breaks the bond between the thiazole moiety and the larger benzofuran system. This reveals a hydroxymethyl group on the thiazole.

This two-step disconnection logically leads back to this compound. This starting material is strategically ideal because the C2-bromine and C4-methanol groups exhibit orthogonal reactivity. The alcohol can be readily converted to an ether (nucleophilic substitution) or an aldehyde (oxidation), while the bromine atom is reserved for a subsequent carbon-carbon bond-forming cross-coupling reaction. This minimizes the need for complex protecting group strategies and allows for the efficient and controlled assembly of the target molecule.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (2-Bromo-5-methylthiazol-4-yl)methanol, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. While a complete, publicly available ¹H NMR spectrum for this compound is not readily found in the literature, data from a closely related silyl-protected analogue, mentioned in patent literature, allows for the prediction of key signals. In the protected compound, signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the core structure are observed. This suggests that in the ¹H NMR spectrum of this compound, one would expect to find distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the methylene protons would be influenced by the adjacent hydroxyl group and the thiazole (B1198619) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.4 | Singlet |

| -CH₂OH | ~4.7 | Singlet |

Note: The predicted chemical shifts are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For this compound, five distinct carbon signals are expected, corresponding to the two carbons of the thiazole ring, the carbon of the methyl group, the carbon of the methylene group, and the carbon attached to the bromine atom. The chemical shifts of the thiazole ring carbons would be characteristic of a heteroaromatic system, with the carbon atom bonded to the electronegative bromine atom appearing at a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~15-25 |

| -CH₂OH | ~55-65 |

| C4-Thiazole | ~140-150 |

| C5-Thiazole | ~120-130 |

Note: These are predicted values based on general knowledge of substituted thiazoles and related heterocyclic systems.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential.

COSY: This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the absence of coupling for the singlet methyl and methylene signals.

HMQC/HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the -CH₃ and -CH₂OH carbon signals.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methyl protons and the C4 and C5 carbons of the thiazole ring, and between the methylene protons and the C4 carbon, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Broad band, indicating hydrogen bonding |

| C-H (methyl) | 2850-3000 | Stretching vibrations |

| C=N (thiazole ring) | 1500-1650 | Stretching vibration |

| C-S (thiazole ring) | 600-800 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₅H₆BrNOS, with a molecular weight of approximately 208.08 g/mol . Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~207/209 | Molecular ion |

| [M - H₂O]⁺ | ~189/191 | Loss of water |

| [M - CH₂OH]⁺ | ~176/178 | Loss of the hydroxymethyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. If suitable crystals could be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. This would confirm the planar structure of the thiazole ring and the geometry of the substituents.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of (2-Bromo-5-methylthiazol-4-yl)methanol. Methodologies such as B3LYP or B3PW91 with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed for accurate predictions regarding thiazole (B1198619) derivatives. researchgate.netnih.govnih.govnih.gov

The first step in the theoretical investigation of this compound is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural parameters include the bond lengths and angles within the thiazole ring and of the hydroxymethyl and methyl substituents.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C=N | ~1.30 Å |

| Bond Length | C-S | ~1.75 Å |

| Bond Length | C-Br | ~1.88 Å |

| Bond Angle | N-C-S | ~115° |

| Dihedral Angle | C(ring)-C-O-H | Variable (Defines Conformation) |

Note: The values in this table are illustrative and based on typical findings for substituted thiazoles in computational studies. Actual values for this compound would require a specific calculation.

Analysis of the electronic structure provides deep insights into the molecule's reactivity and properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.govacs.org

For thiazole derivatives, DFT calculations show that the HOMO is often delocalized across the entire π-system, while the LUMO's localization can be influenced by substituents. nih.gov In this compound, the electron-withdrawing bromine atom and the π-system of the thiazole ring are expected to significantly influence the FMOs.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution, revealing the partial charges on each atom. This information helps predict sites susceptible to nucleophilic or electrophilic attack and explains the molecule's electrostatic potential.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are representative for similar heterocyclic systems and serve as an estimation. Specific calculations for this compound are required for precise data.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. jocpr.com Theoretical studies often show a strong linear correlation between calculated and experimental chemical shifts, aiding in the correct assignment of signals. nih.gov For this compound, calculations would predict the chemical shifts for the methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the carbons of the thiazole ring. Experimental spectra for related compounds like 2-bromothiazole (B21250) and 2-bromo-5-methylthiazole (B1288931) are available for comparison. chemicalbook.comspectrabase.com

IR Spectroscopy: Theoretical vibrational frequencies can be computed to predict the Infrared (IR) spectrum. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Key predicted vibrations for this molecule would include C-H stretching of the methyl group, O-H stretching of the alcohol, C=N and C-S stretching of the thiazole ring, and C-Br stretching.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information on transient species and energetic barriers that are often experimentally inaccessible.

For any proposed reaction involving this compound, such as the oxidation of the alcohol to an aldehyde or a nucleophilic substitution at the C2 position, computational methods can be used to locate the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

From the activation energy (Ea), it is possible to estimate the reaction rate constant using the Arrhenius equation or more sophisticated models from Transition State Theory. This allows for a theoretical assessment of the reaction's feasibility and kinetics under different conditions. While specific studies on this compound are not prominent, the methodologies are well-established from computational investigations into the synthesis and reactivity of other thiazole derivatives. nih.govdntb.gov.ua

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations and conformational sampling are powerful computational techniques used to study the dynamic behavior of molecules over time. These methods provide detailed insights into the flexibility of a molecule, its accessible conformations, and the thermodynamic stability of different shapes it can adopt. As of the latest literature review, specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively documented in publicly accessible research. However, the principles of MD simulations can be applied to understand the conformational landscape of this molecule.

A molecular dynamics simulation of this compound would involve calculating the forces between the atoms of the molecule and using these forces to predict its motion over a series of very small time steps. This process generates a trajectory that describes how the positions and velocities of the atoms evolve. From this trajectory, a wealth of information can be extracted.

The primary goal of conformational sampling for this molecule would be to explore the rotational freedom around its key single bonds. The most significant of these is the bond connecting the hydroxymethyl group (-CH₂OH) to the thiazole ring. Rotation around this C-C bond dictates the spatial orientation of the hydroxyl group relative to the heterocyclic ring, which can be crucial for its interaction with other molecules or biological targets.

Detailed research findings from a hypothetical MD simulation would likely focus on the dihedral angle involving the atoms S-C(4)-C(methanol)-O. By sampling the energy of the molecule as a function of this dihedral angle, a potential energy surface can be constructed. This surface would reveal the most stable conformations (energy minima) and the energy barriers to transition between them (saddle points).

For instance, a simulation might reveal that the most stable conformer has the hydroxyl group oriented in a particular direction relative to the bromine atom or the methyl group on the thiazole ring. This preference could be due to steric hindrance or intramolecular hydrogen bonding possibilities.

The results of such a simulation could be presented in a data table summarizing the key low-energy conformers, their relative energies, and their population distribution at a given temperature, typically calculated using the Boltzmann distribution.

Table 1: Hypothetical Low-Energy Conformers of this compound from a Molecular Dynamics Simulation This table is illustrative and represents the type of data that would be generated from a molecular dynamics study. The values are not based on published experimental or computational results for this specific molecule.

| Conformer | Dihedral Angle (S-C4-C-O) (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 | 60 | 0.00 | 55.8 |

| 2 | 180 | 0.85 | 23.5 |

| 3 | -60 | 1.20 | 20.7 |

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Synthesis Approaches for Thiazole (B1198619) Compounds

The chemical industry's shift towards environmental responsibility has profound implications for the synthesis of thiazole derivatives. Conventional methods often rely on hazardous reagents and generate significant chemical waste, prompting the development of greener alternatives. nih.govresearchgate.net The principles of green chemistry, such as the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions, are being increasingly applied to thiazole synthesis to minimize environmental impact. nih.govresearchgate.netresearchgate.net

Key green strategies that are gaining prominence include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve yields, and enhance product purity. researchgate.netbohrium.com Microwave irradiation, for instance, has been used for the catalyst-free, one-pot, three-component synthesis of thiazol-2-imines and trisubstituted thiazoles in aqueous media, highlighting benefits like short reaction times and the absence of harmful by-products. researchgate.netbepls.com

Use of Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a central theme. bohrium.combepls.com Water, in particular, is an ideal medium for certain thiazole syntheses. bepls.com Furthermore, the development of recyclable and reusable catalysts, such as silica-supported tungstosilisic acid or biocatalysts like cross-linked chitosan (B1678972) hydrogel, aligns with the goals of sustainable chemistry by reducing waste and cost. researchgate.netbepls.commdpi.com

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and waste generation. researchgate.netbepls.com The Hantzsch thiazole synthesis, a classic MCR, is continuously being adapted using greener protocols. researchgate.netbepls.com

These sustainable approaches not only address environmental concerns but also offer practical advantages in terms of cost-effectiveness, scalability, and operational simplicity, making them highly relevant for the future production of (2-Bromo-5-methylthiazol-4-yl)methanol and related compounds. nih.govresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Thiazole Derivatives

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid reaction times, increased yields, high purity, often catalyst-free. | researchgate.netresearchgate.netbohrium.combepls.com |

| Ultrasonic Irradiation | Application of high-frequency sound waves. | Enhanced reaction rates, mild conditions, improved yields. | researchgate.netresearchgate.netmdpi.com |

| Green Solvents (e.g., Water, PEG) | Replacement of hazardous organic solvents. | Environmentally benign, safe, often inexpensive, can be recyclable. | bohrium.combepls.com |

| Reusable Catalysts | Solid-supported or biocatalysts that can be recovered and reused. | Reduced waste, cost-effective, simplified purification. | researchgate.netbepls.commdpi.com |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | High atom economy, operational simplicity, reduced waste streams. | researchgate.netbepls.com |

Development of Novel Catalytic Methods for Derivatization

The functionalization of the thiazole core is crucial for creating diverse molecular libraries for drug discovery and materials science. This compound, with its bromine atom, serves as an excellent substrate for further derivatization, particularly through cross-coupling reactions. Research is focused on developing more efficient, selective, and robust catalytic systems.

Novel catalytic approaches include:

Copper-Catalyzed Reactions: Copper catalysts are emerging as a cost-effective and less toxic alternative to palladium for C-H bond arylation and the synthesis of fused thiazole systems. osi.lvorganic-chemistry.org These methods allow for the direct formation of carbon-carbon and carbon-nitrogen bonds on the thiazole ring under mild conditions. osi.lv

Palladium-Catalyzed Cross-Coupling: Ligand-free palladium acetate (B1210297) has proven highly efficient for the direct arylation of thiazole derivatives, even at very low catalyst concentrations. organic-chemistry.org Suzuki coupling reactions, which pair organoboron compounds with organic halides, are a powerful tool for creating C-C bonds and have been used to synthesize complex thiazole-coumarin hybrids. nih.gov The bromo-substituent on this compound makes it an ideal candidate for such transformations.

Biocatalysts and Eco-Friendly Catalysts: There is a growing interest in using biocatalysts, such as enzymes or whole-cell systems, for thiazole modification. mdpi.com Additionally, recyclable catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and hydrogels provide an eco-friendly, safe, and efficient option for promoting thiazole synthesis and derivatization, offering high yields and reduced reaction times. bepls.commdpi.com

These advanced catalytic methods provide a versatile toolbox for chemists to modify the this compound scaffold, enabling the synthesis of novel compounds with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated and continuous-flow technologies represents a paradigm shift in molecule production, moving from traditional batch processes to more efficient, safer, and scalable methods. nih.govmit.edu This frontier is particularly relevant for the synthesis and derivatization of heterocyclic compounds like thiazoles. nih.govfigshare.com

Flow Chemistry: Continuous-flow processing involves pumping reagents through a network of tubes and reactors. This technology offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety (especially when handling hazardous reagents), and easier scalability. nih.govrsc.orgnih.gov Flow processes have been successfully developed for the synthesis of related heterocycles like thiadiazoles and triazoles, demonstrating the potential for producing gram quantities of material safely and efficiently. nih.govnih.gov This approach could be adapted for the synthesis of this compound or its derivatives.

Automated Synthesis Platforms: Robotic systems are being developed to automate the entire workflow of chemical synthesis, from planning and reaction execution to purification and analysis. nih.govwikipedia.org These platforms can perform high-throughput experimentation to rapidly screen and optimize reaction conditions, significantly accelerating the discovery of new synthetic routes and novel molecules. mit.eduresearchgate.net By combining modular hardware with data-driven algorithms, these systems can explore a vast chemical space, facilitating the rapid generation of libraries of thiazole derivatives for biological screening. nih.govsigmaaldrich.com

The synergy between flow chemistry and automation promises to revolutionize the synthesis of complex molecules, making the process faster, more reliable, and more data-rich. mit.edu

Advanced Computational Methodologies for Prediction and Rational Design

In silico techniques are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. For thiazole derivatives, computational methods are used to accelerate the discovery of new drug candidates and materials.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. nih.govrsc.orgresearchgate.net For thiazole derivatives, docking studies have been used to understand their interactions with targets like penicillin-binding proteins and VEGFR-2, providing insights that guide the design of more potent inhibitors. rsc.orgbris.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs. nih.gov

Pharmacokinetic (ADMET) Prediction: Computational tools like pkCSM can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comnih.gov This early-stage screening helps to identify molecules with favorable drug-like properties and avoid costly late-stage failures in drug development. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties, stability, and reactivity of molecules. rsc.orgrsc.org These quantum mechanical methods provide fundamental insights into the structure-activity relationships of thiazole derivatives. rsc.org

By leveraging these advanced computational methodologies, researchers can prioritize the synthesis of the most promising this compound derivatives, saving time and resources in the discovery process. nih.govrsc.org

Table 2: Application of Computational Methods in Thiazole Research

| Computational Method | Purpose | Example Application for Thiazole Derivatives | References |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding interactions. | Identifying key interactions with enzyme active sites to guide inhibitor design. | rsc.orgresearchgate.netbris.ac.ukmdpi.com |

| ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties. | In silico screening for favorable absorption, distribution, metabolism, and toxicity profiles. | mdpi.comnih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Understanding molecular stability, reactivity, and electronic characteristics. | rsc.orgrsc.org |

| Molecular Dynamics (MD) Simulation | Simulating the movement and interaction of atoms and molecules. | Assessing the stability of ligand-protein complexes over time. | nih.govrsc.org |

Exploration of Novel Reactivity Patterns for this compound

The specific arrangement of functional groups in this compound—a bromo substituent at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position—offers a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging the unique reactivity of each site to generate advanced intermediates and final products.

Potential areas of exploration include:

Functionalization of the Bromine Atom: The C2-bromo substituent is a key handle for a wide array of cross-coupling reactions. Beyond standard Suzuki and Stille couplings, exploration into newer, copper-catalyzed or photoredox-catalyzed reactions could provide access to novel C-C, C-N, and C-S bonds under milder conditions. osi.lvorganic-chemistry.org This would enable the introduction of complex fragments and pharmacophores at this position.

Modification of the Hydroxymethyl Group: The primary alcohol at the C4-position can be readily oxidized to an aldehyde or a carboxylic acid, creating new opportunities for derivatization. The aldehyde could participate in condensations, reductive aminations, or Wittig-type reactions. The carboxylic acid could be converted into amides, esters, or other acid derivatives, significantly expanding the accessible chemical space. nih.gov

Functionalization of the Methyl Group: While typically less reactive, the C5-methyl group could potentially be functionalized through radical-based or directed C-H activation strategies, opening up another vector for molecular diversification.

Thiazole Ring Transformations: Research into novel ring-opening or ring-expansion reactions of the thiazole core itself could lead to entirely new heterocyclic scaffolds. Furthermore, exploring the reactivity of the thiazole as a ligand in organometallic chemistry could unveil new catalytic applications. mdpi.comnih.gov

The systematic exploration of these reactivity patterns will be crucial for unlocking the full synthetic potential of this compound as a versatile building block in medicinal chemistry and materials science. benthamscience.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-bromo-5-methylthiazol-4-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For brominated thiazoles, controlled bromination at the 2-position of the thiazole ring is critical. A two-step approach is common:

Thiazole ring formation via Hantzsch thiazole synthesis using α-bromo ketones and thiourea derivatives.

Hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences.

- Key Parameters :

- Temperature : 60–80°C for bromination to avoid decomposition .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with spectroscopic techniques :

- NMR :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl group), δ 4.6–4.8 ppm (hydroxymethyl) .

- ¹³C NMR : Thiazole carbons appear at δ 120–160 ppm; bromine induces deshielding .

- X-ray : Use SHELXL for refinement of crystallographic data to resolve bromine’s anisotropic displacement parameters .

Q. What analytical techniques are suitable for purity assessment and stability studies?

- Methodological Answer :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm). Mobile phase: methanol/water (70:30 v/v) .

- TGA/DSC : Assess thermal stability; decomposition onset typically >200°C for thiazole derivatives .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bromine’s electrophilicity.

- Retrosynthetic Tools : Use REAXYS or PISTACHIO databases to identify feasible Suzuki-Miyaura or Buchwald-Hartwig coupling partners .

- Example : Bromine at C2 facilitates Pd-catalyzed coupling with aryl boronic acids (yields >75% under mild conditions) .

Q. What strategies resolve contradictions in biological activity data for brominated thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Structural Analogues : Test derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .

- Data Validation : Cross-reference crystallographic data (e.g., ORTEP-3 diagrams) to confirm structural integrity before bioassays .

Q. How can reaction mechanisms for hydroxylation of bromothiazoles be experimentally probed?

- Methodological Answer :

- Isotopic Labeling : Use D₂O in hydroxylation steps to track proton transfer via ²H NMR .

- Kinetic Studies : Monitor reaction progress via in situ FT-IR to identify rate-determining steps (e.g., intermediate formation at 1700 cm⁻¹) .

- Trapping Intermediates : Quench reactions with TEMPO to detect radical intermediates via EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.